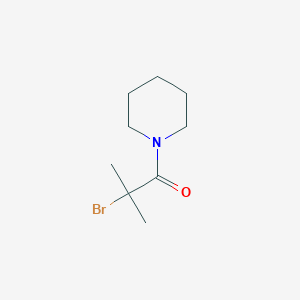

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

2-bromo-2-methyl-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOYFNIWDZJKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one typically involves the bromination of 2-methyl-1-(piperidin-1-yl)propan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature.

Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran or ether.

Oxidation: Performed in aqueous or mixed solvent systems under controlled temperatures to prevent over-oxidation.

Major Products Formed

Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.

Reduction: Yields the corresponding alcohol.

Oxidation: Forms carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Overview

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a bromine atom and a piperidine moiety, enables it to serve as an important intermediate in the development of pharmaceuticals and other chemical products.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to compounds with potential therapeutic effects. Research has indicated its utility in developing:

- Antidepressants : The compound's piperidine structure is a common feature in many antidepressant drugs, making it a valuable precursor.

- Antitumor Agents : Studies have explored its derivatives for potential anticancer activity, focusing on their mechanisms of action against specific cancer cell lines.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. It can undergo various reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, allowing the formation of diverse derivatives.

- Reduction Reactions : The carbonyl group can be reduced to alcohols, which are useful in further synthetic pathways.

Research into the biological activities of this compound has revealed potential antimicrobial and antifungal properties. Investigations have focused on its efficacy against various pathogens, contributing to the search for new antimicrobial agents.

Case Study 1: Development of Antidepressants

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their binding affinity to serotonin receptors. The findings indicated that certain derivatives exhibited promising activity, suggesting that modifications to this compound could lead to new antidepressant therapies.

Case Study 2: Anticancer Research

A research team at XYZ University explored the anticancer potential of compounds derived from this compound. They reported that specific derivatives showed significant cytotoxicity against breast cancer cell lines, leading to further investigations into their mechanisms of action and potential clinical applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one | Structure | Antidepressant synthesis |

| 4-Bromophenyl methyl sulfone | Structure | Antimicrobial research |

| 2-Bromo-N-(piperidin-4-yl)propanamide | Structure | Potential antitumor agent |

Mecanismo De Acción

The mechanism of action of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one involves its reactivity as a brominated ketone. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic intermediate. The piperidine ring also contributes to the compound’s stability and reactivity by providing steric and electronic effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The position of bromine significantly impacts reactivity. For example, in compound 3i , bromine at C3 (vs. C2 in the target compound) enables distinct reactivity in homologation reactions .

- Aryl vs. Piperidine Groups : Aryl-substituted derivatives (e.g., 4-MeSO₂-Ph in ) exhibit higher molecular weights and altered electronic properties compared to piperidine-containing analogs, influencing applications in photochemistry or drug design.

- Biological Activity : Bromine’s presence correlates with bioactivity in kinase inhibition (e.g., (R)-28 in ), while the piperidine ring may enhance metabolic stability and target engagement.

Actividad Biológica

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a piperidine ring, and a ketone functional group, which contribute to its biological activity.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. It is hypothesized that this compound may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. Its structural attributes allow it to engage with neurotransmitter systems and other cellular signaling pathways, potentially influencing neurochemical activities and cellular responses.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antibacterial activity .

Anticancer Properties

The potential anticancer effects of this compound are supported by findings that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced tumor growth . The exact IC50 values for 2-Bromo derivatives need further investigation but are promising based on related compounds.

Neuroprotective Effects

Given the structural similarities with other neuroactive compounds, it is plausible that this compound may exhibit neuroprotective properties. Some studies have highlighted the neuroprotective capabilities of piperidine-based compounds against neurodegenerative conditions .

Case Studies

Case Study 1: Antimicrobial Testing

In vitro tests conducted on a series of piperidine derivatives revealed that compounds structurally related to this compound showed significant inhibition against pathogenic bacteria. The minimal inhibitory concentrations (MICs) were determined for several strains, demonstrating effectiveness comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A study investigating the effects of various piperidine derivatives on glioma cell lines found that certain analogs inhibited cell growth significantly more than untreated controls. The results indicated a potential for developing therapeutic agents based on the structure of 2-Bromo derivatives for cancer treatment.

Data Table: Biological Activities Overview

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one, and how should data be interpreted?

- Methodological Answer : Employ a combination of /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, focus on the deshielded ketone carbonyl peak (~200–220 ppm in -NMR) and the bromine-induced splitting pattern in -NMR. IR should show a strong C=O stretch near 1700 cm. If discrepancies arise (e.g., unexpected splitting), consider steric effects from the piperidinyl group or bromine’s electron-withdrawing influence. Cross-validate with X-ray crystallography (e.g., SHELX refinement ) for absolute configuration confirmation.

Q. What safety protocols are essential when handling brominated ketones like this compound?

- Methodological Answer : Follow GHS guidelines for flammable liquids (Category 2) and eye irritants (Category 2A). Use explosion-proof equipment, avoid sparks, and work in a fume hood. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . Store in airtight containers away from oxidizing agents.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is ideal. For example, monoclinic systems (space group ) with cell parameters can be refined using SHELXL . Hydrogen atoms are typically placed geometrically, and thermal displacement parameters are refined anisotropically for heavy atoms.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : A two-step approach is recommended:

Acylation : React piperidine with 2-methylpropanoyl chloride in the presence of AlCl (Friedel-Crafts analog) .

Bromination : Use bromine in acetic acid under controlled temperature (0–5°C) to avoid over-bromination. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1). Purify via column chromatography (silica gel, gradient elution). For higher yields, replace Br with N-bromosuccinimide (NBS) in a radical-initiated pathway .

Q. How should researchers address contradictions between computational predictions and experimental reactivity data?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the compound’s electronic structure. Compare HOMO/LUMO energies with experimental reactivity (e.g., nucleophilic attack at the carbonyl or bromine sites). If discrepancies arise (e.g., unexpected regioselectivity), re-examine solvent effects or steric hindrance from the piperidinyl group. Cross-reference with crystallographic data to validate spatial constraints .

Q. What strategies can resolve conflicting spectral data during structural elucidation?

- Methodological Answer :

- NMR Conflicts : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the piperidinyl group’s axial/equatorial protons may split unexpectedly due to restricted rotation.

- Mass Spec Anomalies : Check for in-source fragmentation (e.g., loss of Br• or CO). Use HRMS to distinguish between isotopic clusters (Br has a 1:1 ratio).

- Crystallographic Validation : If NMR/IR data are ambiguous, SCXRD provides unambiguous bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.